Actinium bromide

CAS No.: 33689-81-5

Cat. No.: VC18499782

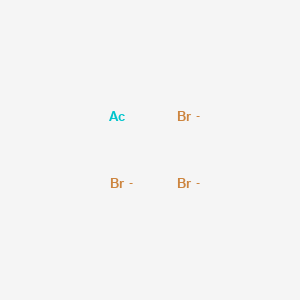

Molecular Formula: AcBr3-3

Molecular Weight: 466.74 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 33689-81-5 |

|---|---|

| Molecular Formula | AcBr3-3 |

| Molecular Weight | 466.74 g/mol |

| IUPAC Name | actinium;tribromide |

| Standard InChI | InChI=1S/Ac.3BrH/h;3*1H/p-3 |

| Standard InChI Key | KATYVAFQSWUUQL-UHFFFAOYSA-K |

| Canonical SMILES | [Br-].[Br-].[Br-].[Ac] |

Introduction

Chemical Identity and Fundamental Characteristics

Actinium bromide, with the chemical formula AcBr₃, is a trihalide where actinium exists in the +3 oxidation state. The compound’s molecular weight is 466.712 g/mol, calculated from the atomic weights of actinium (227 g/mol) and bromine (79.904 g/mol × 3) . Actinium’s radioactivity (primarily from the isotope ²²⁷Ac, with a half-life of 21.8 years) necessitates stringent handling protocols. AcBr₃ crystallizes in a hexagonal lattice, as confirmed by X-ray diffraction studies .

Synthesis and Manufacturing Processes

Solid-State Synthesis

AcBr₃ is synthesized via the reaction of actinium oxide (Ac₂O₃) with aluminum bromide (AlBr₃) at elevated temperatures:

This method, adapted from lanthanide halide synthesis, ensures high purity by leveraging the volatility of AlBr₃ .

Challenges in Production

The scarcity of actinium (a byproduct of uranium decay) and its intense radioactivity complicate large-scale production. Milligram quantities are typically obtained through neutron irradiation of radium-226 in nuclear reactors, followed by chromatographic separation .

Crystallographic and Structural Characteristics

AcBr₃ adopts a hexagonal crystal system with the space group P6₃/m (No. 165). Key crystallographic parameters are summarized below:

| Property | Value |

|---|---|

| Lattice constant a | 764 pm |

| Lattice constant c | 456 pm |

| Density (calculated) | 5.85 g/cm³ |

| Coordination number | 6 (octahedral) |

| Unit cell formula units (Z) | 2 |

The structure comprises [AcBr₆]³⁻ octahedra sharing edges to form a layered lattice, analogous to lanthanum bromide (LaBr₃) .

Physicochemical Properties

Thermal Stability

While experimental data on melting and boiling points remain scarce, extrapolations from analogous actinide halides suggest a melting point exceeding 800°C. The compound sublimes under vacuum, a property exploited in purification processes .

Solubility and Hydrolysis

AcBr₃ is hygroscopic, rapidly hydrolyzing in moist air to form actinium oxybromide (AcOBr):

It dissolves in polar solvents like water and ethanol, yielding acidic solutions due to HBr formation .

Chemical Reactivity and Stability

Redox Behavior

Coordination Chemistry

Applications and Research Significance

Neutron Sources

When combined with beryllium, AcBr₃ could serve as a neutron emitter via the (α,n) reaction, though ²²⁷Ac’s beta decay complicates direct use .

Fundamental Science

AcBr₃ provides insights into actinide chemistry, particularly the bonding differences between 5f (actinides) and 4f (lanthanides) elements. Studies on its electronic structure aid in modeling heavier transuranic compounds .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume